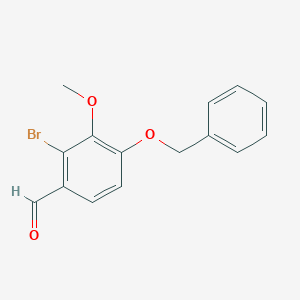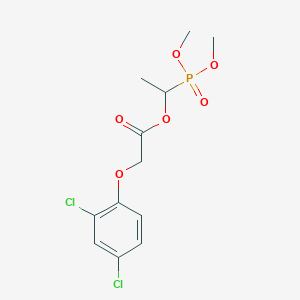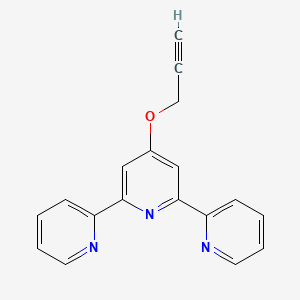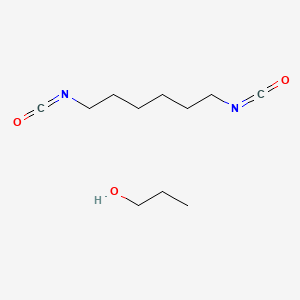
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- typically involves the bromination of 3-methoxy-4-(phenylmethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The aldehyde group in Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 2-bromo-3-methoxy-4-(phenylmethoxy)benzoic acid.
Reduction: 2-bromo-3-methoxy-4-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.
Industry: In the materials science industry, Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- depends on its chemical structure and the specific reactions it undergoes. The bromine atom can participate in electrophilic aromatic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
Molecular Targets and Pathways: The molecular targets and pathways involved would depend on the specific application and the biological system being studied. For example, in drug development, the compound’s derivatives might target specific enzymes or receptors in the body.
Comparison with Similar Compounds
2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the phenylmethoxy group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with different substitution pattern.
4-Bromo-2-methoxybenzaldehyde: Another isomer with different substitution pattern.
Uniqueness: Benzaldehyde, 2-bromo-3-methoxy-4-(phenylmethoxy)- is unique due to the presence of both bromine and phenylmethoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
CAS No. |
499218-04-1 |
|---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-bromo-3-methoxy-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
FITADBAWNBBZNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
